

An In-depth Technical Guide to the Chemical Structure and Activity of Sotuletinib

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Compound of Interest

Compound Name: Sotuletinib

Cat. No.: B606210

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This technical guide provides a comprehensive overview of the chemical properties, mechanism of action, and preclinical data of **Sotuletinib** (also known as BLZ945), a potent and selective inhibitor of the Colony-Stimulating Factor 1 Receptor (CSF-1R). This document is intended for researchers, scientists, and professionals in the field of drug development.

Chemical Structure and Properties

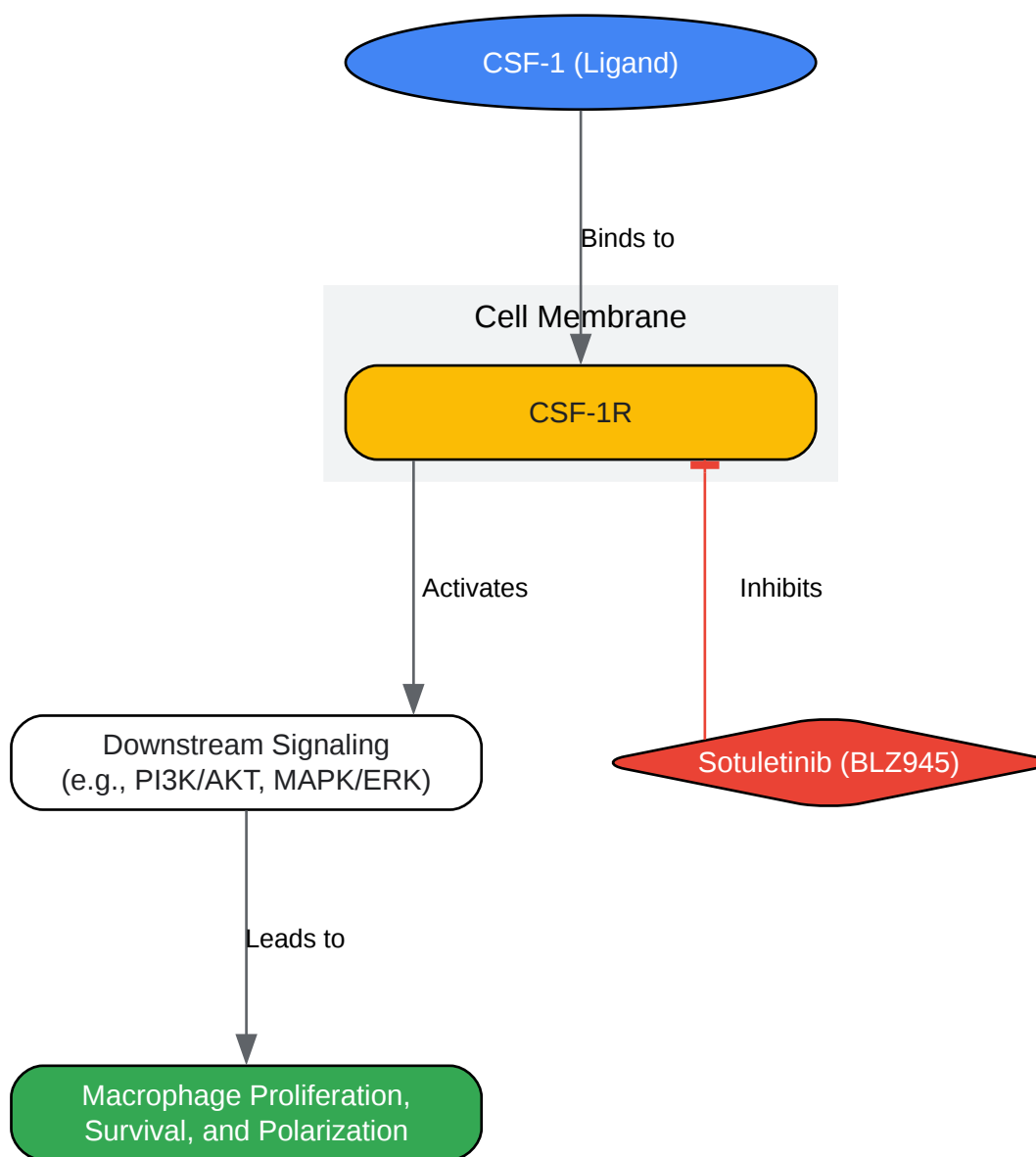
Sotuletinib is an orally bioavailable small molecule.^[1] Its chemical identity is well-defined, and its key properties are summarized below.

Property	Value	Reference
IUPAC Name	4-[[2-[[[(1R,2R)-2-hydroxycyclohexyl]amino]-1,3-benzothiazol-6-yl]oxy]-N-methylpyridine-2-carboxamide	[2]
Synonyms	BLZ945, BLZ-945, BLZ 945	[1]
Molecular Formula	C20H22N4O3S	[3]
Molecular Weight	398.48 g/mol	[3]
Canonical SMILES	<chem>CNC(=O)C1=NC=CC(=C1)OC2=CC3=C(C=C2)N=C(S3)N[C@@H]4CCCC[C@H]4O</chem>	[2]
CAS Number	953769-46-5	[3]

Mechanism of Action

Sotuletinib is a potent and selective inhibitor of the CSF-1R kinase.[3] CSF-1R, also known as c-Fms or CD115, is a cell surface receptor that plays a crucial role in the proliferation, differentiation, and survival of macrophages.[1] In the tumor microenvironment, tumor-associated macrophages (TAMs) often overexpress CSF-1R and contribute to an immunosuppressive environment that promotes tumor growth.[1]

By selectively binding to CSF-1R, **Sotuletinib** blocks the downstream signaling pathways.[1] This inhibition leads to a reduction in the activity and proliferation of TAMs, thereby reprogramming the tumor microenvironment to be less immunosuppressive.[1] This, in turn, can enhance the anti-tumor immune response mediated by T-cells.[1]



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Figure 1: Sotuletinib's inhibition of the CSF-1R signaling pathway.

Quantitative Data

The potency and selectivity of **Sotuletinib** have been characterized in various in vitro assays.

Assay Type	Target/Cell Line	Value	Reference
IC50	CSF-1R (c-Fms)	1 nM	[3][4][5]
EC50	CSF-1-dependent proliferation in Bone Marrow-Derived Macrophages (BMDMs)	67 nM	[3][6]
EC50	Antiproliferative activity against mouse M-NFS-60 cells harboring CSF1	0.071 μ M	[6]

Experimental Protocols

Detailed methodologies for key experiments are crucial for the interpretation and replication of results.

4.1. CSF-1R Kinase Inhibition Assay (Biochemical Assay)

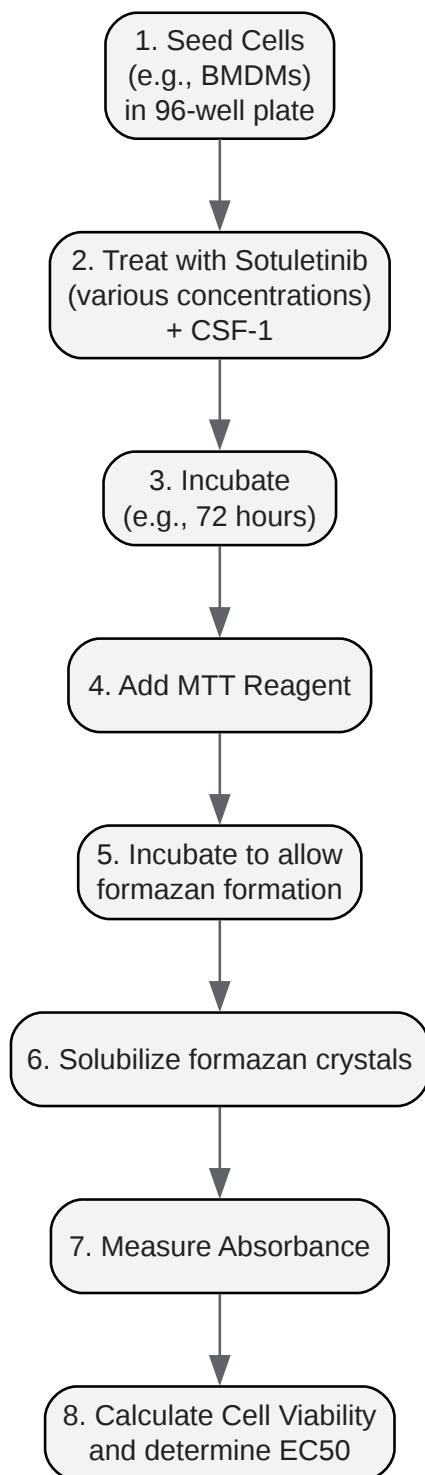
- Objective: To determine the half-maximal inhibitory concentration (IC50) of **Sotuletinib** against the CSF-1R kinase.
- Methodology: A common method for this is a time-resolved fluorescence resonance energy transfer (TR-FRET) assay or a caliper microfluidic method.[4]
 - A reaction mixture is prepared containing a peptide substrate, ATP, and the recombinant CSF-1R kinase domain in a suitable reaction buffer (e.g., 100 mM HEPES, pH 7.5, 5 mM MgCl₂, 0.01% Triton X-100, 0.1% BSA, 1 mM DTT, 10 μ M Na₃VO₄, and 10 μ M Beta-Glycerophosphate).[4]
 - **Sotuletinib** is serially diluted and added to the reaction mixture, with a final DMSO concentration typically kept low (e.g., 0.5-1%).[4]
 - The reaction is initiated by the addition of ATP and incubated at room temperature for a defined period (e.g., 3 hours).[4]

- The reaction is then stopped, and the amount of phosphorylated substrate is quantified.[4]
- IC50 values are determined by fitting the dose-response data to a four-parameter logistic equation.[4]

4.2. Cell Proliferation Assay (MTT Assay)

- Objective: To assess the effect of **Sotuletinib** on the proliferation of CSF-1 dependent cells, such as bone marrow-derived macrophages (BMDMs).
- Methodology:
 - Cells (e.g., BMDMs) are seeded in 96-well plates at a specific density (e.g., 5×10^3 cells per well).[5]
 - The cells are treated with varying concentrations of **Sotuletinib** (e.g., 6.7–6,700 nM) in the presence of recombinant mouse CSF-1 (e.g., 10 ng/mL).[5]
 - The plates are incubated for a specified period, with media changes every 48 hours.[5]
 - After the incubation period, MTT reagent is added to each well and incubated to allow for the formation of formazan crystals by metabolically active cells.
 - The formazan crystals are solubilized, and the absorbance is measured at a specific wavelength (e.g., 595 nm).[5]
 - The cell viability is calculated as a percentage of the control (untreated cells), and the EC50 value is determined from the dose-response curve.[5]

MTT Cell Proliferation Assay Workflow



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Figure 2: A generalized workflow for an MTT cell proliferation assay.

Clinical Development

Sotuletinib has been investigated in clinical trials for various indications, including amyotrophic lateral sclerosis (ALS) and advanced solid tumors.[7][8][9] A Phase II trial in ALS was terminated due to concerns about the benefit-risk profile.[8] Phase I/II trials have also been conducted in patients with advanced solid tumors.[1]

Conclusion

Sotuletinib is a well-characterized, potent, and selective inhibitor of CSF-1R with a clear mechanism of action. Its ability to modulate the tumor microenvironment by targeting tumor-associated macrophages has been demonstrated in preclinical studies. The quantitative data on its potency and the detailed experimental protocols provide a solid foundation for further research and development. While its clinical development has faced challenges, the understanding of its chemical structure and biological activity remains valuable for the scientific community.

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